N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide: is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a methoxyethyl group, a methylphenylsulfonamido group, and a carboxamide group attached to the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes involving thiazole derivatives. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine
In medicine, thiazole derivatives, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms.
Benzothiazole: A derivative of thiazole with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated derivative of thiazole with a similar ring structure but different chemical properties.
Uniqueness
N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is unique due to its specific functional groups and complex structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-10-4-6-12(7-5-10)24(20,21)18-15-17-11(2)13(23-15)14(19)16-8-9-22-3/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVMOZPWJJWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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